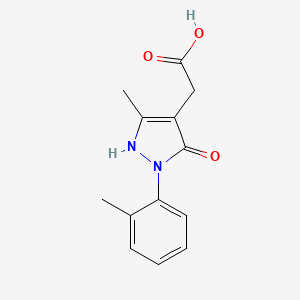

(5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a hydroxy group, a methyl group, and a tolyl group attached to the pyrazole ring, along with an acetic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, which are crucial for the efficient synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Substitution: The methyl and tolyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) are used.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that pyrazole derivatives, including (5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid, exhibit significant anticancer properties. A study demonstrated that compounds containing pyrazole moieties showed potent inhibitory effects on various cancer cell lines, including MCF-7 human breast adenocarcinoma cells. The half-maximal inhibitory concentration (IC50) values for some derivatives were found to be as low as 11 µM, indicating strong anticancer potential .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro and in vivo studies suggested that pyrazole derivatives could reduce inflammation markers and improve symptoms associated with inflammatory diseases. This activity is attributed to the ability of these compounds to inhibit pro-inflammatory cytokines .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step processes that include the reaction of hydrazine derivatives with appropriate acetic acid derivatives. Structural characterization through techniques such as NMR and X-ray crystallography has confirmed the stability and conformation of the compound .

Case Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer activity of various pyrazole derivatives, this compound was included among tested compounds. Results indicated that it exhibited notable cytotoxicity against several cancer cell lines, supporting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives, including this compound. The study revealed that these compounds could significantly lower levels of NF-kB, a key transcription factor involved in inflammation, thereby demonstrating their therapeutic potential in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of (5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.

Triazoles: Nitrogen-containing heterocycles with similar pharmacological properties.

Imidazoles: Another class of five-membered heterocycles with diverse biological activities.

Uniqueness

What sets (5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxy, methyl, and tolyl groups on the pyrazole ring allows for a wide range of chemical modifications and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a hydroxyl group and an o-tolyl group, contributing to its biological activity. The molecular formula is C12H13N3O3, and its structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit potent antimicrobial properties. For instance, a study evaluated various pyrazole derivatives, including this compound, against several bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 µg/mL |

| 5a | Escherichia coli | 0.25 µg/mL |

| 10 | Pseudomonas aeruginosa | 0.30 µg/mL |

The above results indicate that these compounds not only inhibit bacterial growth but also demonstrate a significant reduction in biofilm formation, which is crucial in treating chronic infections .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study focusing on the synthesis of related pyrazole derivatives reported their cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | HeLa | 15.6 |

| 7b | MCF7 | 12.3 |

| 10 | A549 | 18.9 |

These findings suggest that the compound may act by inducing apoptosis in cancer cells, although further mechanistic studies are needed to elucidate the exact pathways involved .

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an inhibitor of specific enzymes involved in disease processes. Notably, it has been found to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets for antibacterial and anticancer therapies.

Table 3: Enzyme Inhibition Potency

| Enzyme | IC50 Range (µM) |

|---|---|

| DNA Gyrase | 12.27 – 31.64 |

| Dihydrofolate Reductase | 0.52 – 2.67 |

These results highlight the compound's potential as a lead candidate for developing new therapeutic agents targeting bacterial infections and cancer .

Case Studies

A notable case study involved the synthesis of various pyrazole derivatives, including this compound, followed by an evaluation of their biological activities. The study reported that these derivatives exhibited low toxicity levels while maintaining high efficacy against pathogens and cancer cells.

Eigenschaften

IUPAC Name |

2-[5-methyl-2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8-5-3-4-6-11(8)15-13(18)10(7-12(16)17)9(2)14-15/h3-6,14H,7H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEDWJWYBQFEKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C(=C(N2)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.